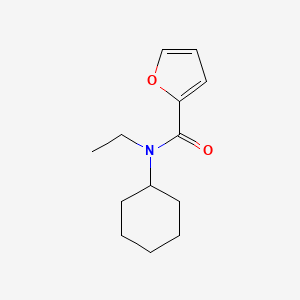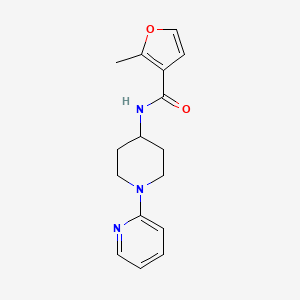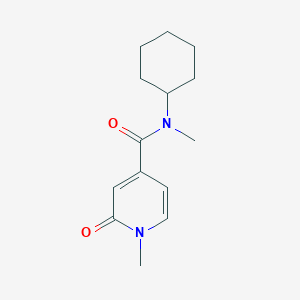
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole, also known as MPTT, is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. MPTT has been synthesized and studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been found to reduce oxidative stress and inflammation in cells. In addition, 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole in lab experiments is its high yield and purity. This makes it easy to obtain and use in various assays. Another advantage is its broad range of biological activities, which makes it useful for studying various biological processes. However, one limitation of using 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole. One area of interest is its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its potential use as an antimicrobial agent. Studies are needed to determine its effectiveness against various microorganisms and to investigate its mechanism of action. Additionally, 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole may have potential applications in the field of materials science, particularly in the development of new materials with unique properties.
Synthesemethoden
The synthesis of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole involves the reaction of 2-methylphenylhydrazine with 4-methyl-5-(propan-2-ylsulfanyl)-1,2,3-triazole. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole obtained from this method is high, and the purity of the compound is also good.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including antimicrobial, antifungal, and antioxidant properties. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been found to exhibit anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
4-methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9(2)17-13-15-14-12(16(13)4)11-8-6-5-7-10(11)3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARCCUMUIBVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)

![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)



![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)